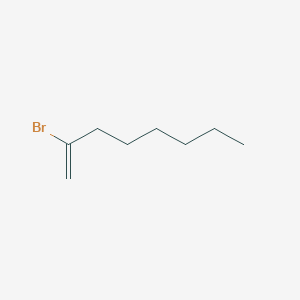

2-Bromo-1-octene

Overview

Description

2-Bromo-1-octene is a chemical compound with the molecular formula C8H15Br . It is also known by other names such as sec-Octyl Bromide, 1-Methylheptyl bromide, 2-Bromooctane, 2-Bromoooctane, and 2-Octyl bromide .

Synthesis Analysis

The synthesis of 2-Bromo-1-octene can involve the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) solution with the presence of light . The Grignard reagent derived from 2-Bromo-1-octene has been used in the synthesis of (2S,3S,5R)-5-[(1R)-1-hydroxy-9-decenyl]-2-pentyltetrahydro-3-furanol .Molecular Structure Analysis

The molecular structure of 2-Bromo-1-octene can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The reaction of 2-Bromo-1-octene with alkenes involves the formation of a bromonium ion intermediate . The bromine molecule is polarizable, and the approaching pi bond in the alkene induces a dipole in the bromine molecule .Physical And Chemical Properties Analysis

2-Bromo-1-octene has a molecular weight of 191.111 g/mol . Alkenes like 2-Bromo-1-octene are virtually insoluble in water, but dissolve in organic solvents . They are lighter than water and are insoluble in water due to their non-polar characteristics .Scientific Research Applications

Molecular Structure Analysis

2-Bromo-1-octene is often used in molecular structure analysis. Its molecular weight is 193.125 and it has a specific chemical structure . This compound is also available as a 2d Mol file or as a computed 3d SD file . This makes it useful in various fields of research, including chemistry and biochemistry, where understanding the structure of molecules is crucial .

Gas Chromatography

Gas chromatography is a common laboratory technique used to separate and analyze compounds that can be vaporized without decomposition. 2-Bromo-1-octene is used in gas chromatography, as indicated by its presence in the NIST/EPA Gas-Phase Infrared Database .

Mass Spectrometry

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions. The results are typically presented as a mass spectrum, a plot of intensity as a function of the mass-to-charge ratio. 2-Bromo-1-octene is used in mass spectrometry, as indicated by its presence in the NIST Mass Spectrometry Data Center .

4. Synthesis of Quantum Dot-Labelled Polymer Beads 2-Bromo-1-octene has been used in the preparation of polymerizable ligand, which is required for the synthesis of quantum dot-labelled polymer beads . This application is particularly relevant in the field of nanotechnology and materials science.

Grignard Reagent Synthesis

The Grignard reagent derived from 2-Bromo-1-octene has been used in the synthesis of (2 S,3 S,5 R)-5- [ (1 R)-1-hydroxy-9-decenyl]-2-pentyltetrahydro-3-furanol . Grignard reagents are a class of organometallic compounds that are widely used in organic chemistry for carbon-carbon bond formation, making this a significant application of 2-Bromo-1-octene.

Chemoenzymatic Synthesis

A chemoenzymatic approach has been reported to synthesize 1-octene from carbohydrates via ethenolysis of rhamnolipids . In this process, rhamnolipids synthesized by P. putida contain a double bond between carbon five and six, which is experimentally confirmed via olefin cross metathesis . This study shows the potential of chemoenzymatic approaches to produce compounds for the chemical industry from renewable resources .

Mechanism of Action

Target of Action

The primary target of 2-Bromo-1-octene is the allylic position of alkenes . The allylic position refers to the carbon atom adjacent to a carbon-carbon double bond. This position is particularly reactive due to the ability of the pi electrons in the double bond to stabilize a radical or cationic intermediate .

Mode of Action

2-Bromo-1-octene interacts with its targets through a process known as allylic bromination . This reaction is initiated by the formation of a small amount of bromine radical, which abstracts an allylic hydrogen to form an allylic radical and HBr . The HBr can then react with NBS (N-bromosuccinimide) to form the Br2 required for the reaction .

Action Environment

The action, efficacy, and stability of 2-Bromo-1-octene can be influenced by various environmental factors. For instance, the presence of light and the solvent used (such as carbon tetrachloride) can impact the allylic bromination process . Additionally, the concentration of Br2 is kept low to prevent the formation of unwanted side-products .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-bromooct-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Br/c1-3-4-5-6-7-8(2)9/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLKXPBFMZLDRSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90495941 | |

| Record name | 2-Bromooct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90495941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-octene | |

CAS RN |

13249-60-0 | |

| Record name | 2-Bromooct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90495941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

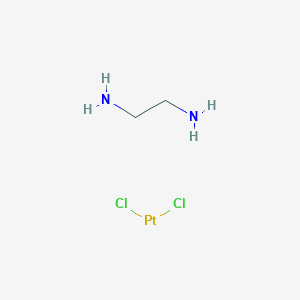

Q1: How does 2-bromo-1-octene participate in palladium-catalyzed reactions, and what products are formed?

A: Unlike α-bromovinyl arenes, which undergo tandem cross-coupling and [4+4] cycloaddition reactions with propargyl bromides in the presence of palladium catalysts, 2-bromo-1-octene follows a different reaction pathway []. When subjected to these conditions, 2-bromo-1-octene participates in tandem cross-coupling and homo [4+2] cycloaddition reactions. This difference highlights the impact of the substituent attached to the vinyl bromide moiety on the reaction outcome in the presence of palladium catalysts [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5,6,7-Tetrahydro-benzo[1,2]dithiole-3-thione](/img/structure/B81309.png)

![Zinc, bis[O,O-bis(tetrapropylenephenyl) phosphorodithioato-kappaS,kappaS']-](/img/structure/B81325.png)